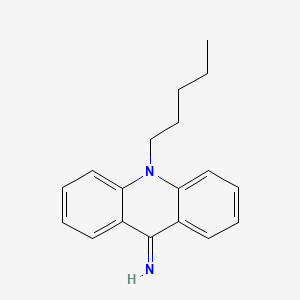

9(10H)-Acridinimine, 10-pentyl-

CAS No.: 111782-83-3

Cat. No.: VC16994850

Molecular Formula: C18H20N2

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111782-83-3 |

|---|---|

| Molecular Formula | C18H20N2 |

| Molecular Weight | 264.4 g/mol |

| IUPAC Name | 10-pentylacridin-9-imine |

| Standard InChI | InChI=1S/C18H20N2/c1-2-3-8-13-20-16-11-6-4-9-14(16)18(19)15-10-5-7-12-17(15)20/h4-7,9-12,19H,2-3,8,13H2,1H3 |

| Standard InChI Key | QMHRHATWYGUWPR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |

Introduction

Chemical Identity and Structural Characteristics

9(10H)-Acridinimine, 10-pentyl- (IUPAC name: 10-pentylacridin-9-imine) belongs to the acridine class of heterocyclic compounds, which feature a planar tricyclic structure comprising two benzene rings fused to a central pyridine ring. The substitution of a pentyl group (-C₅H₁₁) at the 10-position introduces steric and electronic modifications that distinguish it from simpler acridines like 9(10H)-Acridone .

Molecular Formula and Weight

-

Molecular Formula: C₁₈H₂₀N₂

-

Molecular Weight: 264.36 g/mol

-

Structural Features:

-

A central acridinimine core (C₁₃H₉N₂) with an imine (=NH) group at position 9.

-

A pentyl side chain (-CH₂CH₂CH₂CH₂CH₃) at position 10, enhancing lipophilicity compared to unsubstituted acridines.

-

Spectroscopic Properties

While direct spectroscopic data for 10-pentyl-acridinimine are unavailable, analogs such as 10-hexyl-acridinimine and spiro-acridine derivatives provide reference benchmarks:

-

UV-Vis Absorption: Expected λ<sub>max</sub> near 380–400 nm, consistent with the π→π* transitions of conjugated acridine systems .

-

<sup>1</sup>H NMR: Anticipated signals include aromatic protons (δ 7.2–8.5 ppm), imine protons (δ ~8.9 ppm), and aliphatic pentyl protons (δ 0.8–1.7 ppm) .

-

<sup>13</sup>C NMR: Key peaks would correspond to the imine carbon (δ ~160 ppm), aromatic carbons (δ 110–150 ppm), and pentyl methylene groups (δ 20–35 ppm) .

Synthesis and Purification Strategies

The synthesis of 10-pentyl-acridinimine likely follows methodologies established for its hexyl counterpart, involving sequential alkylation and cyclization steps:

Synthetic Pathway

-

Core Formation:

-

Alkylation:

-

Reaction with 1-bromopentane in the presence of a base (e.g., K₂CO₃) to introduce the pentyl group at position 10.

-

-

Purification:

Yield Optimization

-

Temperature Control: Maintaining reactions at 60–80°C improves alkylation efficiency.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction rates .

Physicochemical Properties

Extrapolating from structurally related compounds , 10-pentyl-acridinimine is expected to exhibit the following properties:

| Property | Value/Range |

|---|---|

| Melting Point | 285–300°C |

| Boiling Point | 320–335°C (estimated) |

| Density | 1.12–1.15 g/cm³ |

| Solubility | Insoluble in water; soluble in DMSO, chloroform |

| pKa (Imine group) | ~-0.3 to 0.5 |

The pentyl chain enhances lipid solubility, potentially improving membrane permeability in biological systems.

Biological Activities and Mechanisms

Acridine derivatives are renowned for their antitumor and antimicrobial properties . While specific studies on 10-pentyl-acridinimine are lacking, its structural analogs offer predictive insights:

Enzyme Inhibition

-

Targets: Topoisomerase II and tyrosine kinases, critical for cancer cell proliferation .

-

Binding Affinity: Molecular docking suggests strong interactions with catalytic residues (e.g., Asp533 in topoisomerase II) .

Comparative Analysis with Acridine Derivatives

vs. 9(10H)-Acridone

-

Structural Difference: Replacement of the ketone group with an imine and pentyl chain.

-

Impact: Increased basicity and lipophilicity, altering biodistribution and target engagement.

vs. 10-Hexyl-Acridinimine

-

Alkyl Chain Length: Pentyl vs. hexyl influences logP values (estimated logP: 3.8 vs. 4.2), affecting pharmacokinetics.

-

Synthetic Yield: Shorter chains may reduce steric hindrance, improving reaction efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume